5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The specific structure of this compound, with its unique functional groups, suggests potential interactions within biological systems that may lead to significant pharmacological effects.
This compound can be classified under pyrimidine derivatives, specifically as an N-substituted pyrimidinone. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, and they are integral to various biological processes. The presence of the methylamino and tetrahydrofuran substituents enhances the complexity and potential reactivity of this molecule, making it a candidate for further synthetic and biological studies.
The synthesis of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can be achieved through several routes. A notable method involves the reductive amination of cyanohydrins with pyrimidine derivatives. This process typically utilizes sodium cyanoborohydride as a reducing agent in a methanolic medium, which facilitates the formation of the desired amine products from carbonyl precursors .
The synthesis may also involve the following steps:
5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is not fully elucidated but is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the methylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood or pain perception.
In vitro studies may reveal that this compound acts as an inhibitor or modulator of certain enzymatic activities, contributing to its therapeutic effects.
The physical properties of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one include:
Chemical properties include:
5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has potential applications in:
Further research into this compound could lead to significant advancements in drug development targeting various conditions such as depression or chronic pain management.
5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS: 18002-33-0) is a structurally specialized pyrimidine derivative gaining recognition for its potential in targeted cancer therapeutics. With the molecular formula C₁₀H₁₅N₃O₂ and a molecular weight of 209.25 g/mol, this compound features a uracil-like core modified by a tetrahydrofuran (THF) ring at N1 and a methylamino group at C4 [1] [5]. Its SMILES notation (O=C1N=C(NC)C(C)=CN1C2OCCC2) underscores the stereoelectronic complexity enabling selective interactions with biological targets [1]. Unlike conventional pyrimidine-based antimetabolites, this compound exemplifies advanced scaffold engineering aimed at kinase modulation and DNA damage response (DDR) pathways—critical frontiers in oncology drug discovery [3] [4]. Its current applications reside primarily in preclinical research, where it serves as a versatile intermediate or pharmacophore for synthesizing kinase inhibitors and DDR-targeting agents [1] [9].
Pyrimidine derivatives constitute ~15% of all nitrogen-containing heterocycles in FDA-approved drugs, underscoring their centrality in medicinal chemistry [3] [9]. This prevalence arises from:
Table 1: Key Structural Attributes of 5-Methyl-4-(methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Property | Value | Significance |
---|---|---|
Core Structure | 2-Oxopyrimidine (uracil derivative) | Enables hydrogen bonding with kinase ATP pockets |
N1-Substituent | Tetrahydrofuran-2-yl | Enhances cell permeability; provides stereochemical control points |
C4-Substituent | Methylamino (-NHCH₃) | Serves as H-bond donor; improves target selectivity vs. unmodified pyrimidines |
C5-Substituent | Methyl (-CH₃) | Modulates electron density; sterically blocks off-target binding |
LogP (Predicted) | ~1.2 | Balances hydrophilicity for oral bioavailability |
The THF moiety in this compound is particularly noteworthy. As a saturated heterocycle, it confers conformational rigidity while maintaining hydrogen-bonding capacity, potentially enhancing binding to kinases like CHK1 or ATR [4] [8].
This compound serves as a critical precursor or pharmacophore for checkpoint kinase 1 (CHK1) inhibitors, which disrupt cell-cycle progression in cancer cells. Rational drug design efforts exploit its pyrimidine scaffold to mimic ATP’s purine ring, enabling competitive binding at kinase catalytic sites [4]. Key advancements include:
Table 2: Molecular Interactions of THF-Pyrimidine-Based Kinase Inhibitors
Kinase Target | Binding Affinity (IC₅₀) | Key Interactions | Biological Outcome |
---|---|---|---|
CHK1 | 0.4 nM | H-bond with Glu85; hydrophobic packing with Leu84, Cys87; π-stacking with Phe149 | G2/M checkpoint override; single-agent cytotoxicity |
CHK2 | >1.7 μM | Weak van der Waals contacts; no H-bond with catalytic residues | Minimal off-target toxicity |
ATR | ~5 nM (indirect) | Allosteric modulation via partner proteins | Synergistic DDR inhibition |
Structure-activity relationship (SAR) studies indicate that the methylamino group at C4 is indispensable: its replacement with amino or dimethylamino groups reduces potency by 10- to 50-fold due to altered H-bond donor capacity [4].
The compound’s utility extends to DDR therapeutics—a paradigm exploiting cancer-specific DNA repair deficiencies. Its pyrimidine core facilitates dual roles:
Table 3: Synergistic Effects with DDR-Targeting Agents
Combination Partner | Cancer Model | Effect Size | Mechanistic Basis |
---|---|---|---|
Cisplatin | Biliary tract (SNU478) | Tumor growth inhibition: 78% vs. 42% (monotherapy) | ATR inhibition impairs ICL repair; enhances platinum adduct persistence |
Gemcitabine | Pancreatic (MIA PaCa2) | Apoptosis increase: 8-fold | dNTP depletion exacerbates replication fork collapse |
PARP inhibitors | TNBC (MDA-MB-436) | Survival reduction: 90% vs. 40% | Suppression of backup fork restart mechanisms |
The THF ring’s oxygen atom may contribute to pharmacokinetic optimization, as evidenced by analogs demonstrating oral bioavailability >40% in rat models—critical for chronic DDR-targeted regimens [4] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7